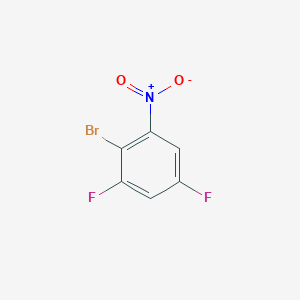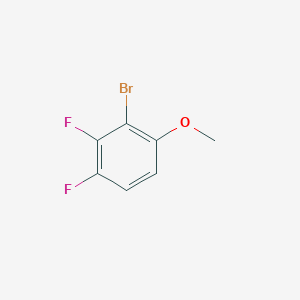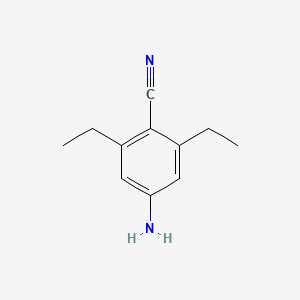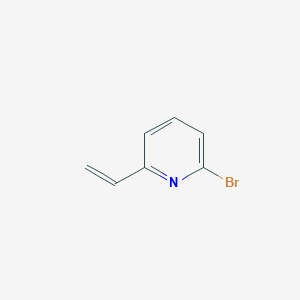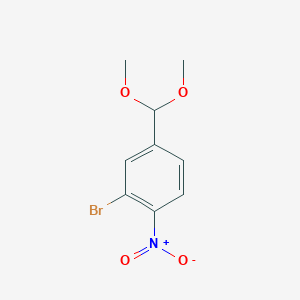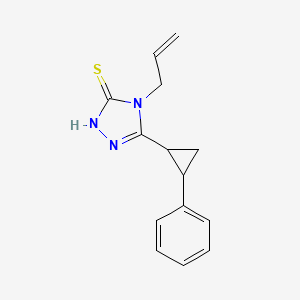
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They play an important role in chemopreventive and chemotherapeutic effects on cancer .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, ethyl 2-((4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was synthesized by reacting a precursor with ethyl bromoacetate .Molecular Structure Analysis
1,2,4-Triazoles are five-membered rings, which contain two carbon and three nitrogen atoms . The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazoles involve various transformations of the triazole ring . For instance, the reaction of 4-amino-5-(4-((4-X-phenyl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with aryl isothiocyanates leads to the formation of fused heterocyclic[1,2,4]triazolo[3,4-b]-1,3,4-thiadiazoles .Aplicaciones Científicas De Investigación
Pharmacological Applications
1,2,4-Triazole derivatives are known for their broad pharmacological activities. This compound, with its triazole-thiol moiety, could potentially be used in the development of new therapeutic agents. It may exhibit antifungal , herbicidal , antiviral , and anticancer activities, as well as act as catalase inhibitors .
Coordination Chemistry
The allyl groups in this compound make it an effective precursor for preparing Cu(I)-π,σ-coordination compounds . These compounds have applications in creating materials with nonlinear optical and magnetic properties . The π,σ-coordination to copper(I) ions via the η2-allyl group and the two heterocyclic N atoms allows for the formation of stable dimeric building blocks {Cu2(Atr)2} .
Crystal Engineering
Due to its stability and the possibility of easy functionalization, this compound is attractive for crystal engineering. It can be used to design transition metal organometallic compounds with catalytic , luminescent , biochemical , and spin crossover activities .
Nonlinear Optics
The compound’s ability to form coordination complexes with nonlinear optical properties makes it a candidate for applications in optoelectronics . Such materials are crucial for developing devices like optical switches , modulators , and frequency converters .
Magnetic Materials
When coordinated with metals, the compound can contribute to the creation of materials with interesting magnetic properties. These materials can be used in data storage , sensors , and spintronic devices .
Catalysis
The triazole core of the compound can act as a ligand in catalytic systems. It could be involved in the synthesis of catalysts for organic reactions, including oxidation , reduction , and cross-coupling reactions .
Agricultural Chemistry
As part of fungicides, the triazole component can be utilized in agriculture to protect crops against fungal diseases. This helps in improving crop yield and quality .
Biochemical Research
The compound’s structural characteristics make it suitable for biochemical studies, particularly in understanding enzyme inhibition and protein-ligand interactions . This can lead to the discovery of new biochemical pathways and targets for drug development .
Mecanismo De Acción
Target of Action
Triazole derivatives are known to have a wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer activities .
Mode of Action
It’s known that 4-allyl substituted triazoles undergo thermal rearrangement, rationalized in terms of consecutive sn2-type reactions . This could potentially influence its interaction with its targets.
Biochemical Pathways
Triazole derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Given the wide range of pharmacological activities of triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Direcciones Futuras
The future directions in the research of 1,2,4-triazoles involve the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to help in dealing with the escalating problems of microbial resistance . Moreover, a better understanding of the structure and function of the enzymes targeted by these compounds and of the mechanisms of inhibition can be used to generate better drugs .
Propiedades
IUPAC Name |
3-(2-phenylcyclopropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-8-17-13(15-16-14(17)18)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMXWPZLFNEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






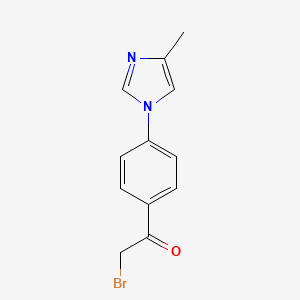
![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)

